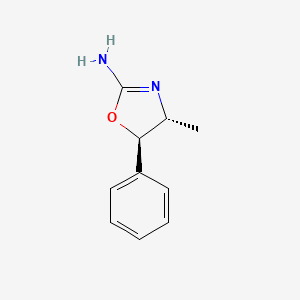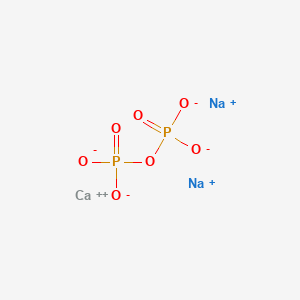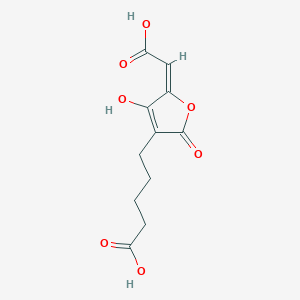
N-(3-Mercaptopropionyl)methionine thiobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Mercaptopropionyl)methionine thiobenzoate is a compound with the molecular formula C15H19NO4S2 and a molecular weight of 341.45 g/mol It is known for its unique structure, which includes both a mercaptopropionyl group and a methionine thiobenzoate moiety
Méthodes De Préparation
The synthesis of N-(3-Mercaptopropionyl)methionine thiobenzoate typically involves the reaction of methionine with 3-mercaptopropionic acid and thiobenzoic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-(3-Mercaptopropionyl)methionine thiobenzoate undergoes various chemical reactions, including:
Oxidation: The mercaptopropionyl group can be oxidized to form disulfides.
Reduction: The thiobenzoate moiety can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiobenzoate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(3-Mercaptopropionyl)methionine thiobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer treatment and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-(3-Mercaptopropionyl)methionine thiobenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptopropionyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The thiobenzoate moiety can also interact with various molecular pathways, influencing cellular processes and signaling .
Comparaison Avec Des Composés Similaires
N-(3-Mercaptopropionyl)methionine thiobenzoate can be compared with other similar compounds, such as:
3-Mercaptopropionic acid: Known for its role in peptide and protein thioester synthesis.
Methionine derivatives: Various methionine derivatives are studied for their biological and chemical properties.
Propriétés
| 87459-76-5 | |
Formule moléculaire |
C15H19NO4S2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S)-2-(3-benzoylsulfanylpropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H19NO4S2/c1-21-9-7-12(14(18)19)16-13(17)8-10-22-15(20)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
Clé InChI |
VEPQNNJPTNROPK-LBPRGKRZSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1 |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)


